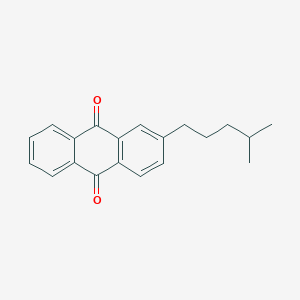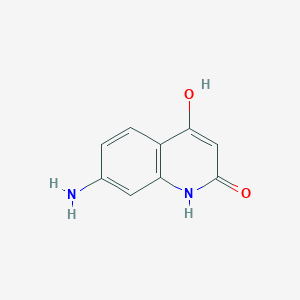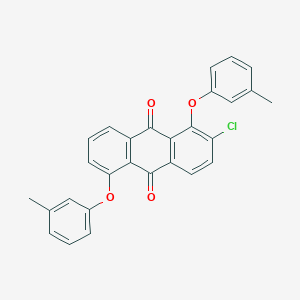![molecular formula C15H14N2O4 B13137645 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B13137645.png)
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole moiety linked to a pyrrolidine-2,5-dione structure through a propanoyl group. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione typically involves the reaction of 3-(1H-indol-3-yl)propanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxindole derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions, using reagents such as halogens or nitro compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Mecanismo De Acción
The mechanism of action of 1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter levels in the brain. This interaction can lead to various pharmacological effects, including mood regulation and anxiolytic properties .
Comparación Con Compuestos Similares
1-{[3-(1H-indol-3-yl)propanoyl]oxy}pyrrolidine-2,5-dione can be compared with other indole derivatives, such as:
3-(1H-indol-3-yl)pyrrolidine-2,5-dione: Similar structure but lacks the propanoyl linkage, resulting in different biological activities.
N-hydroxysuccinimide ester of 3-(1H-indol-3-yl)propanoic acid: Shares the indole and propanoic acid moieties but differs in the ester linkage.
Indole-3-acetic acid: A naturally occurring plant hormone with a simpler structure and different biological functions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C15H14N2O4 |
|---|---|
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C15H14N2O4/c18-13-6-7-14(19)17(13)21-15(20)8-5-10-9-16-12-4-2-1-3-11(10)12/h1-4,9,16H,5-8H2 |
Clave InChI |
OCZQAHPMYJWZAE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCC2=CNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


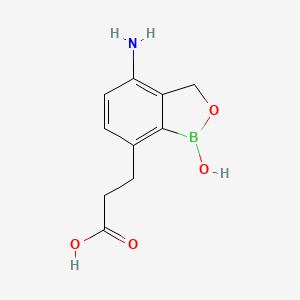
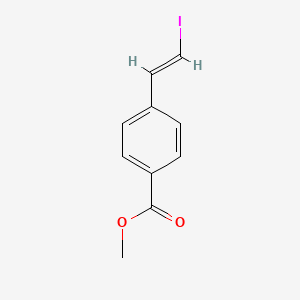

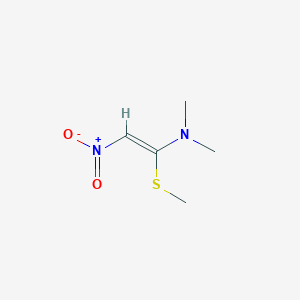
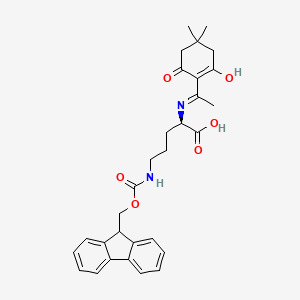



![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)
